molecular formula C22H21N5O2S B2879607 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1115961-00-6

2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2879607
CAS No.: 1115961-00-6
M. Wt: 419.5
InChI Key: PMNWOEBKGURAFY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Key structural features include:

  • Position 8 substitution: A phenylsulfanyl (-S-C6H5) group, which enhances electron delocalization and influences binding affinity in biological systems .
  • Position 3: A ketone (-3-oxo) group, critical for hydrogen bonding interactions in enzymatic targets .

This structure is designed for pharmacological applications, particularly in kinase inhibition or oxidative stress modulation, as seen in related triazolo-pyrazine derivatives .

Properties

IUPAC Name

2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15(2)16-8-10-17(11-9-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNWOEBKGURAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.

    Introduction of the phenylthio group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable phenylthiol reagent reacts with the triazolopyrazine intermediate.

    Attachment of the isopropylphenyl group: The isopropylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an isopropylphenyl halide and a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The phenylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium cyanide, or amines in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.

    Inducing oxidative stress: Leading to cell damage or death in certain biological contexts.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Data

The table below compares the target compound with structurally similar analogues, focusing on substituent variations and molecular properties:

Compound ID Position 8 Substituent Acetamide Group Substituent Molecular Weight (g/mol) Key Bioactivity Notes
Target Compound Phenylsulfanyl 4-Isopropylphenyl 450.52 Kinase inhibition potential
Compound 1 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl 542.67 Enhanced receptor affinity
Compound 2 3-Methylpiperidinyl 3-Methylsulfanylphenyl 468.61 Improved metabolic stability
Compound 3 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl 497.03 Antioxidant conjugation
Compound 4 4-(4-Benzylpiperazin-1-yl)phenyl 2-Phenyl 521.63 Antiproliferative activity
Key Observations:

The 4-chlorobenzylsulfanyl group in Compound 3 introduces halogen-mediated hydrophobic interactions, which may enhance antioxidant efficacy .

Acetamide Group Variations :

  • The 4-isopropylphenyl group in the target compound balances lipophilicity and solubility, unlike the more polar 3-methylsulfanylphenyl group in Compound 2 .
  • Compound 4’s 2-phenyl acetamide group demonstrates higher rigidity, possibly improving binding specificity in kinase targets .

Bioactivity and Pharmacological Profiles

  • Kinase Inhibition : The target compound’s 3-oxo group and phenylsulfanyl substitution align with structural motifs in kinase inhibitors (e.g., ATP-binding site competitors). Compound 4, with a benzylpiperazine-linked phenyl group, shows superior antiproliferative activity in vitro, suggesting that bulkier substituents at Position 8 may enhance efficacy in cancer models .
  • Antioxidant Potential: Compound 3 and derivatives with chlorobenzylsulfanyl groups exhibit radical scavenging activity, attributed to sulfur’s electron-donating capacity. The target compound lacks direct antioxidant conjugation but may indirectly modulate oxidative stress via kinase pathways .
  • Metabolic Stability : The methylpiperidinyl group in Compound 2 reduces cytochrome P450-mediated degradation compared to the target compound’s phenylsulfanyl group, as inferred from structural analogs .

NMR and Structural Analysis

Comparative NMR studies (e.g., ) highlight that substituents at Position 8 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36) of the triazolo-pyrazine core. For instance:

  • The phenylsulfanyl group in the target compound causes downfield shifts in Region A due to electron-withdrawing effects, whereas piperazinyl groups in Compound 1 induce upfield shifts via electron donation .
  • These shifts correlate with altered hydrogen-bonding capacity, impacting solubility and target engagement .

Biological Activity

The compound 2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazolopyrazine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The structure includes a triazolo-pyrazine core, which is known for various biological activities.

Biological Activities

Research indicates that compounds similar to this triazolopyrazine exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the presence of sulfur and nitrogen heterocycles in the structure may contribute to antibacterial and antifungal properties. These functionalities are believed to interact with biological targets such as enzymes or receptors involved in microbial growth .
  • Antioxidant Properties : The compound's potential as an antioxidant has been highlighted in studies assessing its effects on cellular oxidative stress. For instance, derivatives of pyrazole have shown significant antioxidant activity against toxic agents in various biological models .
  • Anti-inflammatory Effects : Some derivatives within this chemical class have demonstrated anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
  • Anticancer Potential : There is emerging evidence that triazolopyrazines may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on thieno[2,3-c]pyrazole derivatives showed promising results as antioxidants and anti-inflammatory agents when tested on erythrocytes from Clarias gariepinus (African catfish) exposed to toxic substances. The alterations in erythrocyte morphology indicated protective effects from these compounds .
  • Another investigation into similar triazolopyrazine derivatives revealed their efficacy against specific cancer cell lines, highlighting their potential as chemotherapeutic agents. The study utilized cell viability assays to demonstrate reduced proliferation rates in treated cells compared to controls.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
AntioxidantHigh
Anti-inflammatoryModerate
AnticancerEmerging

Table 2: Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
2-[3-oxo-8-(phenylsulfanyl)-...acetamideYesYesYes
N-(2,5-difluorophenyl)-...acetamideYesModerateNo
N-(4-butylphenyl)-...acetamideModerateYesYes

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